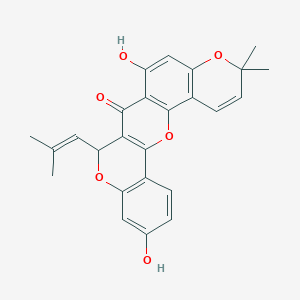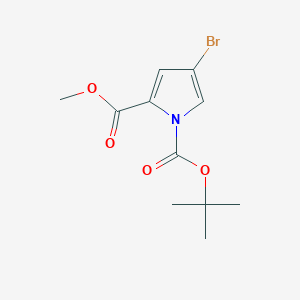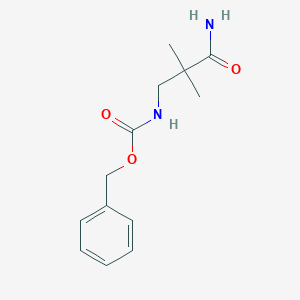
3N-苄氧羰基-3-氨基-2,2-二甲基丙酰胺
描述
The compound 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide is a chemical entity that has been studied in various contexts due to its relevance in synthetic organic chemistry. It is related to compounds that have been structurally characterized and used in the synthesis of various heterocyclic compounds and peptides .
Synthesis Analysis
The synthesis of related compounds involves the use of benzyloxycarbonyl-protected amino acids and their derivatives. For instance, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate is prepared from methyl N-(benzyloxycarbonyl)glycinate and used as a reagent for the preparation of various heterocyclic compounds . The benzyloxycarbonyl group is a common protecting group in peptide synthesis, which can be selectively removed by catalytic transfer hydrogenation to afford free amino compounds .
Molecular Structure Analysis
The molecular structure of compounds containing the benzyloxycarbonyl group has been determined using various methods, including X-ray crystallography. For example, the crystal and molecular structure of a related dipeptide fragment has been determined, revealing a type III β-turn conformation, which is significant for understanding peptide folding and function . The molecular structure often includes intramolecular hydrogen bonding, which is crucial for the stability of the compound .
Chemical Reactions Analysis
Compounds with the benzyloxycarbonyl moiety undergo various chemical reactions, including catalytic hydrogenation, which can lead to the partial saturation of heterocyclic systems and the removal of the protecting group . The reactivity of these compounds is influenced by their molecular structure, including the presence of electron-donating or withdrawing groups, which can affect the outcome of the reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyloxycarbonyl-containing compounds are influenced by their molecular structure. The presence of the benzyloxycarbonyl group affects the solubility, reactivity, and stability of the compound. For example, the solvation energy values and the stability of different species in solution can be studied using computational methods such as Density Functional Theory (DFT) . The intermolecular interactions, such as hydrogen bonding and π-π stacking, also play a role in the crystallization and overall properties of these compounds .
科学研究应用
晶体结构和分子相互作用
- Yalcin等人(2012年)对相关化合物4-(3-氯-2,2-二甲基丙酰胺基)苯磺酰胺的研究突出了其晶体结构,展示了这类分子如何通过氢键相互连接形成三维网络(Yalcin et al., 2012)。
化学合成和试剂使用
- Toplak等人(1999年)的研究表明,甲基2-(苄氧羰基)氨基-3-二甲氨基丙烯酸酯在合成各种杂环系统中的应用,显示了类似化合物3N-苄氧羰基-3-氨基-2,2-二甲基丙酰胺在复杂化学合成中的潜力(Toplak et al., 1999)。
- 同一研究小组的另一项研究使用类似化合物制备取代嘧啶酮,进一步说明了其在合成多样化化学结构中的作用(Toplak et al., 1999)。
复杂分子的合成
- 黄明志等人(2005年)探讨了使用3-氯-2,2-二甲基丙酰氯合成化合物的合成,这种分子与3N-苄氧羰基-3-氨基-2,2-二甲基丙酰胺相关,用于创建复杂的分子结构(Huang Ming-zhi et al., 2005)。
在药物化学中的应用
- Neochoritis等人(2010年)对氨基-1,5-苯并噁唑啉类化合物的研究,可能涉及类似化合物3N-苄氧羰基-3-氨基-2,2-二甲基丙酰胺,揭示了它们在药物化学中的合成和潜在应用(Neochoritis et al., 2010)。
肽合成
- Linden等人(2006年)讨论了使用O-苄基-N-(苄氧羰基)苏氨酰-2,N-二甲基丙氨酰胺合成二肽和三肽片段,表明类似化合物在肽合成中的实用性(Linden et al., 2006)。
有机化学和聚合物合成
- Thillaye du Boullay等人(2010年)对二氧杂环己二酮衍生物的有机催化环氧聚合研究表明类似化合物在聚合物科学中的潜在应用(Thillaye du Boullay et al., 2010)。
属性
IUPAC Name |
benzyl N-(3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,11(14)16)9-15-12(17)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNAYCYSEPWHBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)OCC1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630343 | |
| Record name | Benzyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide | |
CAS RN |
666844-61-7 | |
| Record name | Phenylmethyl N-(3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=666844-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (3-amino-2,2-dimethyl-3-oxopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

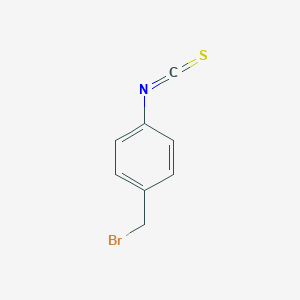
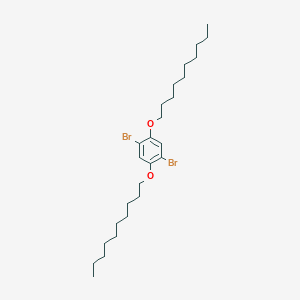
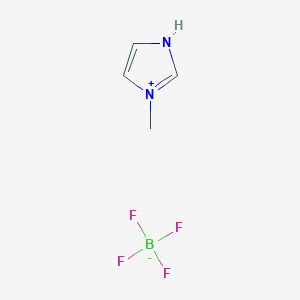
![(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B132519.png)
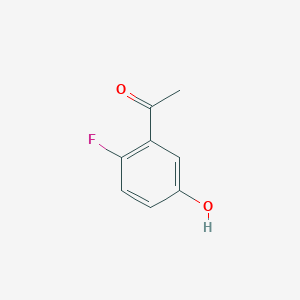
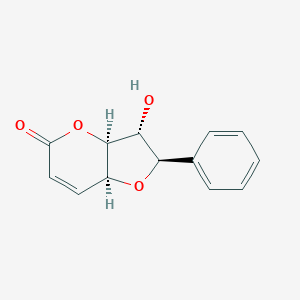
![benzyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S)-5-oxooxolan-2-yl]pentyl]carbamate](/img/structure/B132540.png)
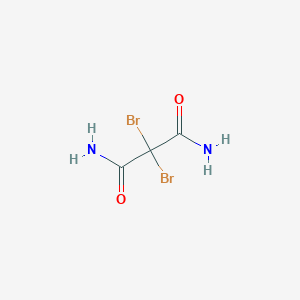
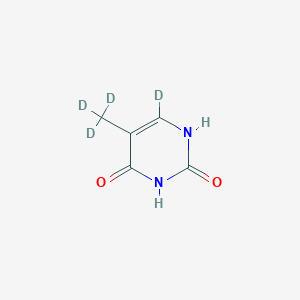
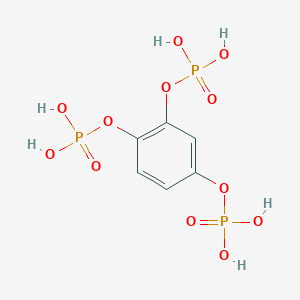
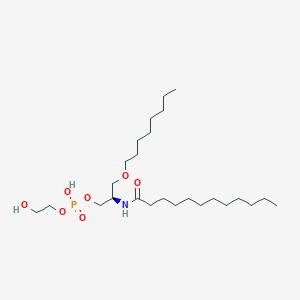
![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)
